8-Phenyltheophylline
Overview
Description
Mechanism of Action
Target of Action
8-Phenyltheophylline (8-PT) is a drug derived from the xanthine family. It acts as a potent and selective antagonist for the adenosine receptors A1 and A2A . These adenosine receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
8-PT interacts with its targets, the adenosine receptors A1 and A2A, by binding to these receptors and blocking their activity . This antagonistic action prevents adenosine, a naturally occurring purine nucleoside, from binding to these receptors and exerting its effects. Unlike other xanthine derivatives, 8-PT has virtually no activity as a phosphodiesterase inhibitor .
Pharmacokinetics
After intravenous administration to rats with normal renal function, 8-PT was rapidly cleared from plasma with a half-life of about 14 minutes . Its apparent volume of distribution was some 76 mL/100 g, and plasma clearance was 3.5 mL/min/g . These pharmacokinetic properties suggest that 8-PT is quickly distributed throughout the body and rapidly eliminated, primarily via renal excretion.
Result of Action
The antagonistic action of 8-PT on adenosine receptors can lead to various molecular and cellular effects. For instance, it has stimulant effects in animals with similar potency to caffeine . Additionally, 8-PT has been found to be a potent and selective inhibitor of the liver enzyme CYP1A2, which could potentially cause interactions with other drugs that are normally metabolized by CYP1A2 .
Action Environment
The action, efficacy, and stability of 8-PT can be influenced by various environmental factors. For example, the presence of other drugs that are metabolized by CYP1A2 could affect the action of 8-PT due to potential drug-drug interactions . Furthermore, factors such as pH, temperature, and the presence of other biochemical substances could potentially affect the stability and efficacy of 8-PT.
Biochemical Analysis
Biochemical Properties
8-Phenyltheophylline plays a significant role in biochemical reactions by acting as an antagonist for adenosine receptors A1 and A2A . This interaction inhibits the normal function of adenosine, which is a neuromodulator with various physiological roles, including the regulation of myocardial oxygen consumption and blood flow . Additionally, this compound has been identified as a potent and selective inhibitor of the liver enzyme CYP1A2 . This inhibition can lead to interactions with other drugs metabolized by CYP1A2, affecting their pharmacokinetics and dynamics .
Cellular Effects
This compound influences various cellular processes by blocking adenosine receptors, which are involved in cell signaling pathways . This blockade can lead to increased neuronal activity and enhanced release of neurotransmitters, thereby affecting cell function . In the liver, this compound’s inhibition of CYP1A2 can alter the metabolism of other compounds, potentially leading to changes in gene expression and cellular metabolism . Furthermore, its stimulant effects on cells are similar to those observed with caffeine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to adenosine receptors A1 and A2A, preventing adenosine from exerting its effects . This antagonistic action results in the modulation of various physiological processes, including vasodilation, neurotransmitter release, and myocardial oxygen consumption . Additionally, this compound inhibits the enzyme CYP1A2 by binding to its active site, thereby preventing the metabolism of substrates that are normally processed by this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a rapid clearance from plasma with a half-life of approximately 14 minutes in rats . Its pharmacokinetic properties suggest that it is quickly metabolized and eliminated from the body . Over time, the effects of this compound may diminish as it is degraded and cleared from the system . Long-term studies have indicated that its use can complicate in vivo applications due to its rapid metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, it exhibits stimulant effects similar to caffeine . At higher doses, it can lead to adverse effects due to its potent inhibition of CYP1A2 . These adverse effects may include toxicity and interactions with other drugs metabolized by CYP1A2 . The threshold for these effects varies depending on the species and the specific conditions of the study .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the enzyme CYP1A2 . This interaction inhibits the enzyme’s activity, affecting the metabolism of other compounds that are substrates for CYP1A2 . The inhibition of CYP1A2 can lead to changes in metabolic flux and metabolite levels, potentially impacting various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its physicochemical properties . After intravenous administration, it is rapidly cleared from plasma and distributed throughout the body . Its transport and distribution are influenced by its interaction with transporters and binding proteins, which can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily influenced by its interaction with adenosine receptors and the enzyme CYP1A2 . These interactions can direct the compound to specific cellular compartments where these biomolecules are localized . Additionally, post-translational modifications and targeting signals may play a role in its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-phenylxanthine typically involves the alkylation of theophylline with phenyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for 1,3-Dimethyl-8-phenylxanthine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and purification, with additional steps to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthine ring.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized xanthine compounds .
Scientific Research Applications
1,3-Dimethyl-8-phenylxanthine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
8-Chlorotheophylline: A derivative of theophylline with similar pharmacological properties.
Uniqueness
1,3-Dimethyl-8-phenylxanthine is unique due to its selective antagonism of A1 adenosine receptors, which distinguishes it from other xanthine derivatives that may have broader or different receptor targets . This selectivity makes it a valuable tool in research focused on adenosine receptor functions and potential therapeutic applications .
Properties
IUPAC Name |
1,3-dimethyl-8-phenyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFMAVHETLRJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242119 | |
Record name | 1,3-Dimethyl-8-phenylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
961-45-5 | |
Record name | 8-Phenyltheophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=961-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Phenyltheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 961-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-8-phenylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-PHENYLTHEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M543P3BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-phenyltheophylline?
A1: this compound primarily acts as an antagonist of adenosine receptors. [, , ] It binds to these receptors, preventing adenosine from binding and exerting its effects.
Q2: What types of adenosine receptors does this compound interact with?
A2: Research suggests that this compound interacts with both A1 and A2 adenosine receptor subtypes, although it may have a slightly higher affinity for A1 receptors in certain tissues. [, , , , ]
Q3: What are the downstream effects of this compound's adenosine receptor antagonism?
A3: Blocking adenosine receptors with this compound has been shown to influence various physiological processes. For example, studies have shown that it can:
- Attenuate the vasodilatory effects of adenosine, including those observed in coronary vessels during hypoxia. [, , , ]
- Influence myocardial infarct size, with some studies suggesting a potential role in preconditioning. []
- Modulate acetylcholine release from motor nerves. []
- Impact ethanol-induced responses, such as increased portal blood flow and effects on the central nervous system. [, ]
- Alter gastric acid secretion in response to histamine. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H12N4O2, and its molecular weight is 256.26 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research articles primarily focus on the pharmacological aspects of this compound, more specialized chemical databases and literature sources would be needed for detailed spectroscopic data, such as NMR or IR spectra.
Q6: How do structural modifications to the this compound molecule impact its activity and selectivity?
A6: Research suggests that:
- Adding a ribose moiety to theophylline, creating theophylline 9-beta-D-riboside, diminishes antagonist potency at presynaptic adenosine receptors compared to this compound. []
- Incorporating a p-hydroxyaryl substituent enhances the potency of this compound as an adenosine antagonist, whereas p-carboxy and p-sulfoaryl substituents reduce potency but increase water solubility. []
- 1,3-Dipropyl-8-phenylxanthine exhibits selectivity for A1 receptors, a characteristic significantly reduced in the 8-p-sulfophenyl derivative. []
Q7: How does the in vivo activity of this compound correlate with its in vitro potency?
A7: While in vitro studies provide valuable insights into receptor binding and cellular responses, extrapolating these findings to predict in vivo activity can be complex. Factors such as ADME properties, tissue distribution, and interactions with other physiological systems contribute to the overall in vivo effects of this compound.
Q8: What in vitro and in vivo models have been used to study the efficacy of this compound?
A8: Researchers have employed a variety of experimental models to investigate the effects of this compound, including:
- Isolated tissue preparations: Rat vas deferens, [] guinea pig ileum, [, ] rat duodenum, [] and canine tracheal epithelium [] have been used to study its effects on smooth muscle contraction, acetylcholine release, and chloride secretion.
- Perfused organs: Isolated rat hearts [, , , ] and livers [] have been used to examine its influence on coronary blood flow, contractile function, and glycogenolysis.
- Animal models: Studies in rats [, , , ] and dogs [, , , , , , , , , ] have explored its role in various physiological processes, including coronary blood flow regulation, myocardial ischemia, gastric vasodilation, and flap survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.